molecular formula C14H18FNO2 B3405177 Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro- CAS No. 1286719-95-6

Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-

Cat. No.: B3405177
CAS No.: 1286719-95-6
M. Wt: 251.30
InChI Key: XNSAEEZMAWTXIQ-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro- (hereafter referred to as the target compound) is a fluorinated acetamide derivative characterized by a benzene ring substituted with a fluorine atom at the para position and an acetamide group bearing a 2-cyclopropyl-2-hydroxypropyl substituent.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(18,11-4-5-11)9-16-13(17)8-10-2-6-12(15)7-3-10/h2-3,6-7,11,18H,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSAEEZMAWTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183043
Record name Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286719-95-6
Record name Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286719-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro- typically involves multiple steps, including the formation of the benzeneacetamide backbone, the introduction of the cyclopropyl and hydroxypropyl groups, and the incorporation of the fluorine atom. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro- can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the fluorine atom can result in various halogenated derivatives.

Scientific Research Applications

Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Fluorinated Benzeneacetamides

Fluorine substitution on aromatic rings is a common strategy to enhance metabolic stability and bioavailability. Key analogs include:

Compound Name Fluorine Position Amide Substituent Key Features Metabolic Pathway
Target Compound Para 2-cyclopropyl-2-hydroxypropyl Cyclopropane, hydroxyl group Likely hydroxylation/oxidation
4F-ABUTINACA Para 4-fluorobutyl Linear alkyl chain Hydroxybutyl/carboxylic acid
4-fluoro-N-methoxy-N-methylbenzamide Para Methoxy-methyl Simple substituent Demethylation

Structural Insights :

  • In contrast, 4-fluoro-N-methoxy-N-methylbenzamide lacks bulky substituents, favoring rapid metabolism via demethylation .

Cyclopropyl-Containing Amides

Cyclopropane rings are leveraged for their strain-induced reactivity and stability. Examples from include spirocyclic compounds (e.g., 71i and 71j):

Compound Core Structure Amide Substituent Synthesis Method Spectral Data (¹H-NMR δ)
Target Benzeneacetamide 2-cyclopropyl-2-hydroxypropyl Not specified N/A
71i Spiro[2.4]hept-4-ene Benzylpiperazine Pd-catalyzed coupling 0.70–0.85 ppm (cyclopropyl H)
71j Spiro[2.4]hept-4-ene Dibenzylamino-azabicyclohexane Pd-catalyzed coupling 1.05–1.15 ppm (cyclopropyl H)

Hydroxyalkyl Substituents in Amides

Hydroxyalkyl groups influence solubility and interaction with biological targets. Metabolites from highlight degradation trends:

Compound Parent Structure Metabolite Functional Change
4F-ABUTINACA 4-fluorobutyl amide N-(4-hydroxybutyl) metabolite Oxidation of terminal carbon
APP-BUTINACA Not specified N-(4-hydroxybutyl) metabolite Hydrolysis of ester group
Target Compound 2-cyclopropyl-2-hydroxypropyl Potential carboxylic acid metabolite Oxidation of hydroxyl to COOH

Metabolic Implications :

  • The target compound’s secondary hydroxyl group is prone to oxidation, forming a carboxylic acid derivative, analogous to 4F-ABUTINACA’s carboxy metabolites .
  • Cyclopropane’s stability may slow metabolism compared to linear alkyl chains.

Table 1: Physicochemical and Metabolic Comparison

Parameter Target Compound 4F-ABUTINACA 4-fluoro-N-methoxy-N-methylbenzamide
Molecular Weight* ~265.3 g/mol ~332.4 g/mol ~197.2 g/mol
Key Functional Groups Cyclopropyl, hydroxyl Fluorobutyl Methoxy-methyl
Metabolic Pathway Oxidation (hydroxyl → COOH) Hydroxylation/carboxylation Demethylation
Spectral Signature (¹H-NMR) N/A N/A δ 3.3–3.7 ppm (OCH3, NCH3)

*Calculated based on structural formulas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-
Reactant of Route 2
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Benzeneacetamide, N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoro-

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